molecular formula C15H18N2O4S2 B3480425 N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B3480425
M. Wt: 354.4 g/mol
InChI Key: TXNAADACVDGTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has gained significant attention in the field of cancer research due to its potential anticancer properties.

Mechanism of Action

N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide exerts its anticancer effects through multiple mechanisms. In addition to inhibiting HDAC activity, it can also induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to upregulate the expression of p21 and p27, which are cell cycle inhibitors, and downregulate the expression of cyclin D1, which is a cell cycle promoter. This compound can also induce the expression of pro-apoptotic proteins such as Bax and caspases, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the differentiation of cancer cells, leading to the formation of more mature and less aggressive cells. This compound can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound can modulate the immune system, leading to the activation of immune cells such as T cells and natural killer cells, which can target and destroy cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments. It has been shown to be effective against a wide range of cancer types, making it a versatile compound for cancer research. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects, meaning that it can affect other enzymes and proteins besides HDACs. Additionally, this compound has poor water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound. Another area of research is the combination of this compound with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, there is interest in exploring the potential of this compound for the treatment of other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin structure, resulting in the repression of gene expression. By inhibiting HDAC activity, this compound can induce the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11-4-9-15(12(2)10-11)17-23(20,21)14-7-5-13(6-8-14)16-22(3,18)19/h4-10,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNAADACVDGTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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